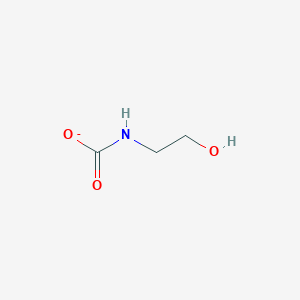

(2-Hydroxyethyl)carbamate

CAS No.:

Cat. No.: VC14027290

Molecular Formula: C3H6NO3-

Molecular Weight: 104.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C3H6NO3- |

|---|---|

| Molecular Weight | 104.08 g/mol |

| IUPAC Name | N-(2-hydroxyethyl)carbamate |

| Standard InChI | InChI=1S/C3H7NO3/c5-2-1-4-3(6)7/h4-5H,1-2H2,(H,6,7)/p-1 |

| Standard InChI Key | QENMPTUFXWVPQZ-UHFFFAOYSA-M |

| Canonical SMILES | C(CO)NC(=O)[O-] |

Introduction

Chemical and Physical Properties of (2-Hydroxyethyl)carbamate

Structural Characteristics

HEC is a colorless, water-soluble liquid with moderate viscosity. Its molecular structure combines a carbamate group () and a hydroxyethyl moiety (-), enabling both hydrogen bonding and nucleophilic reactivity. The compound’s solubility in polar solvents and stability under ambient conditions make it suitable for diverse chemical applications .

Physicochemical Data

Critical physical properties of HEC include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 105.09 g/mol | |

| Boiling Point | 197.09°C (estimate) | |

| Density | 1.3895 g/cm³ | |

| Refractive Index | 1.4368 |

These parameters underscore HEC’s utility in synthetic workflows requiring moderate thermal stability and solubility in aqueous systems .

Synthesis and Manufacturing

Primary Synthetic Route

HEC is synthesized via the reaction of ethylene carbonate with ammonia under controlled conditions :

This method yields high-purity HEC, as confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .

Optimization Strategies

Key parameters influencing synthesis efficiency include:

-

Ammonia Concentration: Stoichiometric excess ensures complete conversion.

-

Temperature: Reactions proceed optimally at 50–60°C.

-

Catalysis: Acidic or basic catalysts are unnecessary due to the inherent reactivity of ethylene carbonate .

Biological Activity and Toxicological Profile

Metabolic Pathways

Contrary to hypotheses positing HEC as an intermediate in EC’s conversion to vinyl carbamate epoxide (a DNA-reactive species), HEC’s weak carcinogenicity implies alternative metabolic routes for EC .

Structural Analogs and Functional Comparisons

Ethyl Carbamate (EC)

EC () lacks the hydroxyethyl group, contributing to its higher volatility and carcinogenic potency .

tert-Butyl Derivatives

Compounds like (R)-tert-butyl (1-(3-chlorophenyl)-2-hydroxyethyl)carbamate exhibit enhanced steric bulk, altering reactivity and pharmacological potential compared to HEC .

Applications and Research Frontiers

Industrial Uses

HEC serves as:

-

A crosslinking agent in polymer synthesis.

-

A precursor for specialty chemicals requiring carbamate functionalities.

Pharmacological Research

Ongoing studies explore HEC’s role in prodrug design, leveraging its hydrolytic stability and moderate bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume